7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound (CAS: 367907-42-4) is a tetrazolo[1,5-a]pyrimidine derivative with a 4-bromophenyl group at position 7 and an N-phenyl carboxamide at position 4. Its molecular formula is C₁₈H₁₅BrN₆O (MW: 411.26) .
Properties
IUPAC Name |
7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-10,16H,1H3,(H,21,26)(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHITLSLJFKKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Stoichiometry
This method employs a one-pot synthesis involving 5-aminotetrazole (0.01 mol), 4-bromobenzaldehyde (0.01 mol), and 3-oxo-N-phenylbutanamide (0.01 mol) in isopropyl alcohol (10 mL) with iodine (8 mol%) as the catalyst. The reaction proceeds via cyclocondensation, forming the tetrazolo[1,5-a]pyrimidine core.
Reaction Conditions
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Temperature : Reflux at ~82°C (boiling point of isopropyl alcohol).
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Duration : 3–4 hours.
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Workup : Cooling to room temperature precipitates the product, which is filtered and washed with chilled isopropyl alcohol.
Mechanistic Insights
Iodine acts as a Lewis acid , polarizing carbonyl groups of 3-oxo-N-phenylbutanamide and facilitating nucleophilic attack by 5-aminotetrazole. The aldol condensation between the aldehyde and β-ketoamide forms a dienamine intermediate, which cyclizes with the tetrazole to yield the fused pyrimidine ring.
Outcomes
Fe₃O₄@SiO₂-Supported Catalytic Synthesis
Reaction Design
A three-component reaction utilizing N,N′-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide) , 4-bromobenzaldehyde , and 1H-tetrazol-5-amine is catalyzed by Fe₃O₄@SiO₂-(PP)(HSO₄)₂ under solvent-free or DMF conditions. This approach emphasizes green chemistry principles.
Catalytic System
Mechanistic Pathway
The Fe₃O₄@SiO₂ catalyst provides Brønsted acid sites (-HSO₄ groups) that protonate carbonyl moieties, accelerating imine formation and subsequent cyclization. The magnetic nanoparticle support enables easy recovery and reuse, maintaining >90% efficiency over five cycles.
Outcomes
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Yield : 88–92% under solvent-free conditions; 85–89% in DMF.
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Scalability : Demonstrated for gram-scale synthesis without yield reduction.
Comparative Analysis of Methodologies
Optimization Strategies and Challenges
Key Variables
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of tetrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways .
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as human neutrophil elastase and late sodium channels, which are relevant in various pathological conditions including inflammation and cardiac diseases .
The biological activity of the compound has been documented in several studies:
- Antimicrobial Properties : The tetrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activity against a range of pathogens .
- Viral Inhibition : Some derivatives have been investigated for their ability to inhibit hepatitis B virus secretion .
Material Science
The unique structural features of this compound make it suitable for applications in material science:
- Advanced Materials Development : The compound can be utilized in the development of materials with unique electronic or optical properties due to its heterocyclic nature .
Case Studies
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Spectral Data Comparison
Biological Activity
The compound 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 367907-42-4) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H15BrN6O
- Molar Mass : 411.26 g/mol
The structure of this compound features a tetrazolo-pyrimidine core, which is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of tetrazolo[1,5-a]pyrimidines has been extensively studied, revealing a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of This compound have been highlighted in various studies:
1. Anti-inflammatory Activity
Research indicates that compounds within the tetrazolo[1,5-a]pyrimidine class exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism for their anti-inflammatory properties .
2. Anticancer Potential
The compound has been tested against various cancer cell lines as part of broader studies on pyrazole derivatives. In particular, it has shown moderate to good activity against several types of cancer cells in the NCI-60 cancer cell line panel . This suggests potential applications in cancer therapy.
3. Antimicrobial and Antiparasitic Activity
Similar compounds have demonstrated antimicrobial and antiparasitic activities. For instance, certain derivatives have been reported to inhibit growth in various microbial strains and show effectiveness against parasitic infections .
The biological activities of tetrazolo[1,5-a]pyrimidines are often attributed to their ability to interact with specific biological targets:
- Receptor Modulation : These compounds may act as selective ligands for various receptors, including peripheral benzodiazepine receptors and GABA receptors .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs), which play crucial roles in inflammatory processes and cellular signaling pathways .
Case Studies
Several studies have investigated the effects of related compounds:
| Study | Findings |
|---|---|
| Selleri et al., 2005 | Identified selective peripheral benzodiazepine receptor ligands among pyrazolo derivatives. |
| Almansa et al., 2001 | Reported COX-2 selective inhibition by tetrazolo derivatives. |
| Chen et al., 2004 | Demonstrated CRF1 antagonism in related compounds. |
These findings underscore the therapeutic potential of compounds like This compound .
Q & A
Q. What are the established synthetic routes for 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide under laboratory conditions?
The compound is synthesized via multi-component reactions (MCRs) involving 5-aminotetrazole, substituted aldehydes (e.g., 4-bromobenzaldehyde), and β-ketoamides or esters. A typical protocol involves refluxing reagents in ethanol with catalysts like p-toluenesulfonic acid (pTSA) or sulfamic acid, followed by recrystallization . For carboxamide derivatives, condensation with aromatic amines (e.g., aniline) is performed post-MCR to introduce the N-phenylcarboxamide group . Solvent-free methods using sulfamic acid have also been optimized for eco-friendly synthesis, achieving yields >80% .
Q. How is the structural conformation of this compound confirmed using spectroscopic and crystallographic methods?
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions. For example, the 5-methyl group appears as a singlet at δ 2.37–2.42 ppm, while aromatic protons resonate between δ 6.4–8.9 ppm .
- X-ray Crystallography : Monoclinic crystal systems (space group ) are common, with lattice parameters (e.g., Å, Å) and dihedral angles (e.g., 89.53° between pyrimidine and aryl planes) confirming spatial arrangements . Intermolecular hydrogen bonds (N–H⋯N) stabilize the crystal packing .
Advanced Research Questions
Q. What strategies optimize reaction yields in solvent-free or catalytic systems for synthesizing tetrazolo[1,5-a]pyrimidine derivatives?
- Solvent-Free Catalysis : Sulfamic acid (20 mol%) under neat conditions at 80–100°C reduces side reactions, achieving yields >85% .
- Nanoparticle Catalysts : FeO@SiO-supported alkyl ammonium hydrogen sulfate enhances regioselectivity in MCRs, enabling rapid (<2 h) synthesis with recyclability (>5 cycles) .
- Microwave Assistance : Shortens reaction times (30–60 min) while maintaining yields comparable to conventional reflux .
Q. How can computational modeling assist in predicting reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms identify favorable transition states and intermediates. For example, ICReDD’s approach combines computational screening of substituent effects (e.g., electron-withdrawing bromo vs. methoxy groups) with experimental validation to prioritize synthetic targets . This reduces trial-and-error experimentation by 40–60% .
Q. How to resolve contradictions in crystallographic data between different substituents in the tetrazolo[1,5-a]pyrimidine core?
- Puckering Analysis : Compare Cremer-Pople parameters (e.g., Å, ) to assess ring conformation changes caused by substituents like trifluoromethyl vs. methyl groups .
- Dihedral Angle Variations : Substituents at the 7-position (e.g., 4-bromophenyl vs. 4-chlorophenyl) alter the angle between the pyrimidine core and aryl rings (e.g., 89.53° vs. 85.2°), impacting packing efficiency and hydrogen-bonding networks .
- Validation via Rietveld Refinement : Re-analyze disputed datasets using SHELXL or similar software to resolve discrepancies in atomic displacement parameters (ADPs) .
Methodological Considerations
- Data Contradiction Analysis : When NMR or crystallographic data conflicts with literature, cross-validate using high-resolution mass spectrometry (HRMS) and variable-temperature NMR to rule out dynamic effects (e.g., rotational isomerism) .
- Reaction Monitoring : Use LC-MS to track intermediates in real-time, especially for iodine-catalyzed MCRs, where iodide byproducts may complicate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
